

Spectroscopic Analysis of N-(5-Bromopyridin-2-YL)pivalamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(5-Bromopyridin-2-YL)pivalamide**

Cat. No.: **B179979**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(5-Bromopyridin-2-YL)pivalamide**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document presents a detailed analysis based on closely related structural analogs and established spectroscopic principles. The information herein serves as a valuable resource for the characterization and quality control of this and similar compounds.

Chemical Structure and Properties

N-(5-Bromopyridin-2-YL)pivalamide belongs to the class of pivalamide-substituted bromopyridines. Its chemical structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a pivalamide group at the 2-position.

Molecular Formula: $C_{10}H_{13}BrN_2O$

Molecular Weight: 257.13 g/mol

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **N-(5-Bromopyridin-2-YL)pivalamide** and its close isomers. This comparative presentation allows for a more informed analysis and interpretation of experimentally obtained spectra.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
N-(2-Bromopyridin-3-yl)pivalamide	CDCl_3	8.69 (dd, $J = 8.1, 1.6$ Hz, 1H), 8.07 (dd, $J = 4.6, 1.6$ Hz, 1H), 8.02 (br s, 1H, NH), 7.26 (dd, $J = 8.1, 4.7$ Hz, 1H), 1.35 (s, 9H)
N-(5-Bromopyridin-2-YL)pivalamide (Predicted)*	CDCl_3	~8.3 (d, 1H, H6), ~7.8 (dd, 1H, H4), ~7.5 (d, 1H, H3), ~8.0 (br s, 1H, NH), ~1.3 (s, 9H, $\text{C}(\text{CH}_3)_3$)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
N-(2-Bromopyridin-3-yl)pivalamide	CDCl_3	177.4 (C=O), 144.4, 133.8, 133.5, 128.6, 123.7, 40.3 ($\text{C}(\text{CH}_3)_3$), 27.6 ($\text{C}(\text{CH}_3)_3$)
N-(5-Bromopyridin-2-YL)pivalamide (Predicted)*	CDCl_3	~177 (C=O), ~152 (C2), ~148 (C6), ~140 (C4), ~115 (C5), ~112 (C3), ~40 ($\text{C}(\text{CH}_3)_3$), ~27 ($\text{C}(\text{CH}_3)_3$)

Table 3: Infrared (IR) Spectroscopic Data

Compound	Sample Prep	Key Absorptions (cm ⁻¹)
Related Amide Compounds	KBr pellet	~3300-3400 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1680 (C=O stretch, amide I), ~1580 (C=C and C=N stretch, aromatic), ~1530 (N-H bend, amide II), ~800-900 (C-H bend, aromatic)

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)
N-(2-Bromopyridin-3-yl)pivalamide	ESI or CI	258.0/260.0 (due to bromine isotopes ⁷⁹ Br and ⁸¹ Br)
N-(5-Bromopyridin-2-YL)pivalamide*	ESI or CI	258.0/260.0 (due to bromine isotopes ⁷⁹ Br and ⁸¹ Br)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

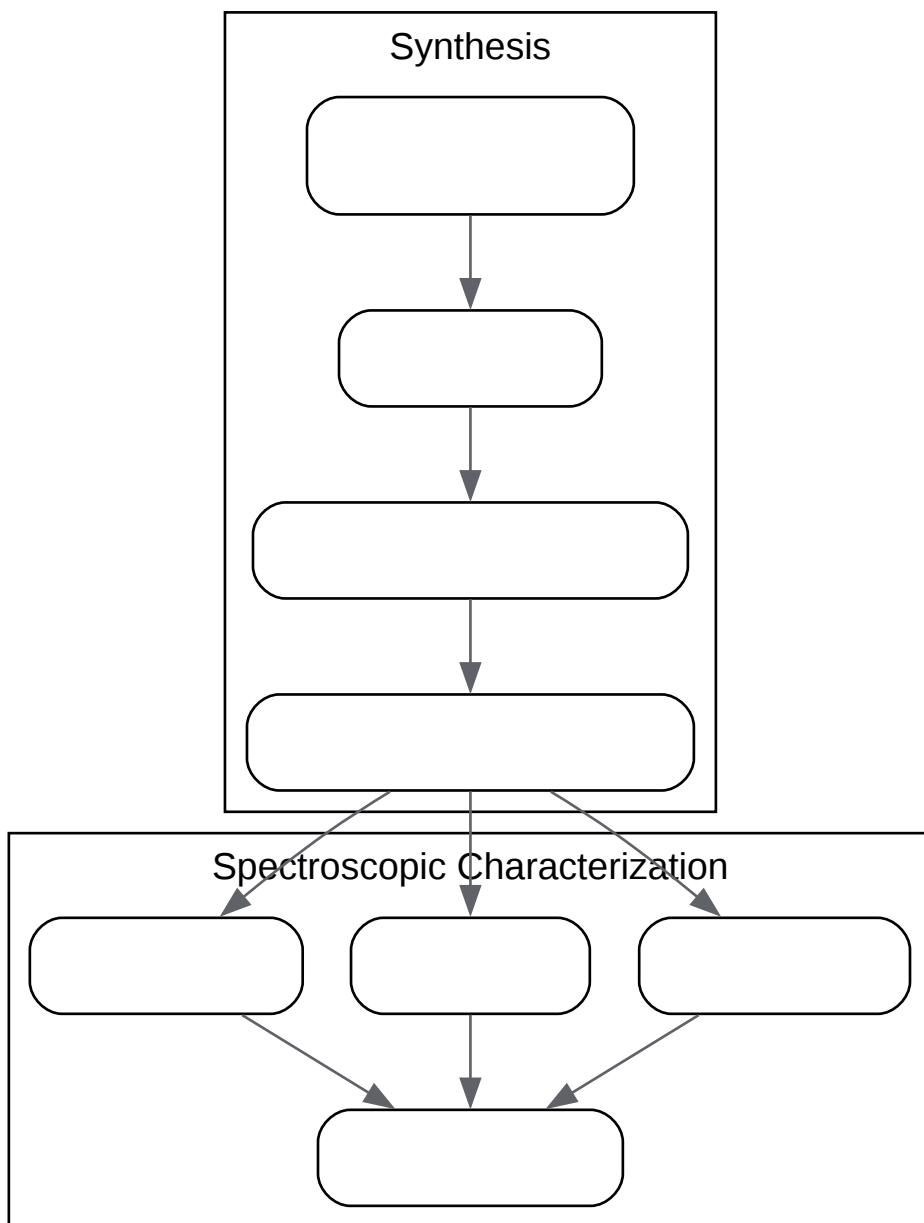
- Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}).
 - Collect 16-32 scans for a good signal-to-noise ratio.
 - Perform a background scan of the empty sample holder or ATR crystal.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.


- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
- Data Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the analysis of **N-(5-Bromopyridin-2-YL)pivalamide**.

Caption: Molecular structure of **N-(5-Bromopyridin-2-YL)pivalamide**.

General Workflow for Synthesis and Spectroscopic Characterization

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of N-(5-Bromopyridin-2-yl)pivalamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179979#spectroscopic-data-of-n-5-bromopyridin-2-yl-pivalamide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com